Product packaging for 3-methyl-4-(1H-pyrazol-4-yl)pyridine(Cat. No.:)

3-methyl-4-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13582446
M. Wt: 159.19 g/mol
InChI Key: UOQZJMFJIKADLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-(1H-pyrazol-4-yl)pyridine is a chemical compound built on a pyrazolylpyridine scaffold, which is recognized in scientific research as a privileged structure for investigating the muscarinic acetylcholine receptor subtype 4 (M4 mAChR) . As part of this class, it serves as a key intermediate and pharmacophore in the development of positive allosteric modulators (PAMs) . These modulators do not activate the receptor directly but enhance its response to the natural neurotransmitter, acetylcholine, offering a potential pathway for achieving superior receptor subtype selectivity compared to orthosteric agonists . The primary research value of this compound and its analogues lies in neuroscience and the discovery of new therapeutics for central nervous system (CNS) disorders . The M4 mAChR is a validated drug target for conditions such as schizophrenia and Alzheimer's disease, with M4 PAMs demonstrating efficacy in preclinical models for improving cognitive and psychotic symptoms . The pyrazolylpyridine core is therefore a subject of intensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for in vivo application . Researchers utilize this scaffold to explore receptor pharmacology and to develop potential positron emission tomography (PET) radioligands for non-invasive neuroimaging . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B13582446 3-methyl-4-(1H-pyrazol-4-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-methyl-4-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-4-10-3-2-9(7)8-5-11-12-6-8/h2-6H,1H3,(H,11,12)

InChI Key

UOQZJMFJIKADLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies for Pyridylpyrazoles, with Emphasis on 3 Methyl 4 1h Pyrazol 4 Yl Pyridine and Its Analogues

Approaches to C-C Bond Formation for Pyridylpyrazole Linkage

The creation of the biaryl linkage between the pyridine (B92270) and pyrazole (B372694) moieties is the cornerstone of synthesizing compounds like 3-methyl-4-(1H-pyrazol-4-yl)pyridine. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium, has become an indispensable tool in modern organic synthesis for the formation of C-C bonds. These reactions offer a versatile and efficient means to connect pyrazole and pyridine rings, which might otherwise be challenging to couple.

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including pyridylpyrazoles. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. researchgate.net For the synthesis of this compound, two primary disconnection approaches can be envisioned: coupling a pyrazole-boronic acid derivative with a halopyridine or coupling a pyridine-boronic acid derivative with a halopyrazole.

The synthesis of 4-(pyrazol-3-yl)-pyridines has been successfully achieved using Suzuki coupling, where a pyrazole ring is introduced via coupling with a suitably functionalized pyridine intermediate. nih.gov Similarly, the synthesis of 4-substituted-1H-pyrazole-diamines has been developed utilizing the Suzuki-Miyaura reaction, coupling 4-bromo-3,5-dinitro-1H-pyrazole with various aryl and heteroaryl boronic acids. rsc.org This demonstrates the viability of using a halogenated pyrazole as a coupling partner.

Key components and conditions for the Suzuki-Miyaura coupling in this context include:

Catalyst: Palladium complexes are the catalysts of choice. Pre-catalysts like XPhos Pd G2 or complexes such as Pd(PPh₃)₄ are commonly used. rsc.orgmdpi.com The choice of ligand (e.g., XPhos, PPh₃) is crucial and can significantly impact reaction efficiency, particularly in preventing the formation of impurities. rsc.orgnih.gov

Base: A base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF), is required to activate the organoboron species. mdpi.comnih.govias.ac.in

Solvent: A variety of solvents can be employed, often mixtures of an organic solvent like dioxane, toluene, or ethanol (B145695) with water. mdpi.comnih.gov

A general synthetic route for this compound could involve the reaction of 4-halopyridine (e.g., 4-bromo-3-methylpyridine) with a pyrazole-4-boronic acid derivative under palladium catalysis. The reaction tolerates a wide range of functional groups, making it a versatile method for creating diverse libraries of pyridylpyrazole analogues. Microwave-assisted protocols have also been developed to accelerate these coupling reactions, providing rapid access to the desired products in good to excellent yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Pyridyl-Heteroaryl Synthesis

Reactant 1Reactant 2Catalyst/LigandBaseSolventReference
3-bromo pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acidsXPhosPdG2 / XPhosK₂CO₃Ethanol/Water nih.gov
4-bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl boronic acidsXPhos Pd G2-- rsc.org
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane mdpi.com
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazoleAryl boronic acidsPd(OAc)₂CsF- ias.ac.in

The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, involves the reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While typically used to form substituted alkenes, variations of the Heck reaction can be employed to construct biaryl systems. The application of the Heck reaction to directly couple pyridine and pyrazole rings is less common than the Suzuki coupling. However, it can be a powerful tool for synthesizing derivatives where an alkene linker is incorporated or in intramolecular cyclization processes.

For instance, a synthetic strategy could involve the coupling of a halopyridine with a vinylpyrazole (or vice versa) to yield a stilbene-like pyridylvinylpyrazole. Subsequent modification of the vinyl group could then lead to the desired saturated linkage. Ligandless palladium-catalyzed Heck reactions have been successfully used to couple 4-ethenyl-1H-pyrazoles with other heterocyclic halides, demonstrating the feasibility of using vinylpyrazoles as substrates. researchgate.net

Furthermore, pyridylpyrazole-containing ligands have themselves been used to create highly efficient palladium catalysts for Heck reactions, indicating the stability and favorable electronic properties of this scaffold in the context of palladium catalysis. acs.orgfigshare.com In some cases, intramolecular Heck reactions can lead to the formation of fused ring systems. For example, an amino-Heck reaction can form a pyridine ring through the intramolecular reaction of an oxime with a diene. wikipedia.org While not a direct intermolecular coupling, such strategies highlight the versatility of the reaction. Dehydrogenative Heck reactions (DHR), which couple heteroarenes directly with alkenes via C-H activation, represent a more atom-economical approach, though controlling regioselectivity can be a challenge. mdpi.com

Table 2: Heck Reaction Applications in Heterocyclic Synthesis

Reaction TypeSubstratesCatalystKey FeatureReference
Ligandless Intermolecular Heck4-ethenyl-1H-pyrazoles and 5-bromo-3H-indolesPalladiumFormation of indole-pyrazole hybrids researchgate.net
Amino-Heck Reaction (Intramolecular)Oxime with a dieneTetrakis(triphenylphosphine)palladium(0)Formation of a pyridine compound wikipedia.org
Intermolecular Heck2-amidoiodobenzene derivatives and allylbenzenesPalladium(II) acetate (B1210297)Synthesis of 1,3-diarylpropene derivatives nih.gov
Dehydrogenative Heck ReactionFive-membered heteroarenes and alkenesPalladiumDirect C-H functionalization mdpi.com

Beyond the Suzuki and Heck reactions, several other transition-metal-catalyzed methods are available for biaryl synthesis and can be adapted for pyridylpyrazole construction.

The Stille coupling , which pairs an organotin reagent with an organohalide, is another effective palladium-catalyzed method for forming C-C bonds. It has been successfully applied to the synthesis of biaryl systems involving pyridazine (B1198779) rings, demonstrating its utility for nitrogen-containing heterocycles. researchgate.net

The Gomberg-Bachmann reaction and related methodologies utilizing arenediazonium salts provide a classical route to unsymmetrical biaryls. rsc.org Modern variations of this reaction employ transition metal or photoredox catalysis to improve efficiency and scope. This approach could potentially be used by generating a diazonium salt from an aminopyridine or aminopyrazole and reacting it with the other heterocyclic partner.

More recent developments in C-H activation and coupling offer direct and atom-economical routes. For example, palladium-catalyzed oxidative protocols for regioselective C-H homo-biaryl coupling have been developed. chemrxiv.org While focused on homo-coupling, these strategies pave the way for future developments in direct hetero-biaryl coupling between two distinct C-H bonds on pyrazole and pyridine rings, respectively.

Direct Functionalization and Condensation Pathways

In contrast to building the C-C bond via cross-coupling, these methods construct one of the heterocyclic rings onto the other, pre-functionalized partner.

Condensation reactions are a powerful strategy for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are structural isomers of pyridylpyrazoles. mdpi.com These methods often involve the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. rsc.orgresearchgate.netchim.it The 5-aminopyrazole acts as a binucleophile, reacting with the biselectrophilic 1,3-dicarbonyl substrate to construct the pyridine ring. nih.gov

For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with various activated carbonyl compounds can lead to the formation of the pyrazolo[3,4-b]pyridine core. researchgate.net The reaction typically proceeds by an initial Michael addition of the pyrazole ring's C4 atom or the exocyclic amino group to an α,β-unsaturated carbonyl system, followed by cyclization and dehydration to form the fused aromatic system. nih.gov The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the 1,3-dicarbonyl compound. nih.gov

While these methods primarily yield fused systems, the underlying principle of using functionalized pyrazoles (like aminopyrazoles) and pyridine precursors (like 1,3-dicarbonyls or α,β-unsaturated ketones) is fundamental. mdpi.comnih.govorganic-chemistry.org Adapting these strategies to form a direct C-C linkage rather than a fused ring would require different starting materials, such as the condensation of a pyrazole with a functionalized pyridine that can undergo cyclization in a different manner, though this is a less common approach for non-fused pyridylpyrazoles.

Multi-Component Reactions for Pyridylpyrazole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby incorporating most of the atoms from the starting materials into the final structure. google.comrsc.org This approach is valued for its pot, atom, and step economy (PASE), making it a popular choice in medicinal and pharmaceutical chemistry for the synthesis of bioactive pyrazole derivatives. researchgate.net

Recent advancements have demonstrated the utility of MCRs for the synthesis of pyrazolo[3,4-b]pyridine derivatives. One such method involves a three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water, catalyzed by ammonium (B1175870) acetate. google.comrsc.org This can be extended to a four-component reaction by including ethyl cyanoacetate (B8463686) to yield the corresponding pyrazolo[3,4-b]pyridine derivatives. google.comrsc.org These aqueous MCRs offer significant advantages, including a simple experimental procedure, cost-effectiveness, and environmental friendliness, while avoiding hazardous solvents and catalysts often seen in traditional multi-step syntheses. google.com

Another innovative MCR approach involves the coupling of alkynes, nitriles, and titanium imido complexes to generate multisubstituted pyrazoles. google.com This method is notable for avoiding potentially hazardous reagents like hydrazine by forming the crucial N-N bond in the final step through an oxidation-induced coupling on the titanium center. google.com

The table below summarizes representative multi-component reactions for the synthesis of pyrazole-containing scaffolds.

ReactantsProduct TypeKey Features
Enaminones, Benzaldehyde, Hydrazine-HCl1-H-Pyrazole derivativesAqueous medium, Ammonium acetate catalyst. google.comrsc.org
Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetatePyrazolo[3,4-b]pyridine derivativesFour-component reaction in water. google.comrsc.org
Alkynes, Nitriles, Ti imido complexesMultisubstituted pyrazolesAvoids hydrazine, N-N bond formed via oxidation. google.com
1,3-Dicarbonyls (in situ), HydrazinesPyrazolesClassic Knorr synthesis in an MCR format. cdnsciencepub.com
β-Ketoesters, Malononitrile, Aldehyde, HydrazinePyrano[2,3-c]pyrazolesFour-component synthesis of fused heterocycles. cdnsciencepub.com
Cyclization Strategies for Pyridylpyrazole Ring Assembly

The assembly of the pyridylpyrazole ring system, particularly the fused pyrazolo[3,4-b]pyridine core, is predominantly achieved through cyclization or cyclocondensation reactions. These strategies typically involve the reaction of a pre-formed pyrazole ring with a 1,3-dielectrophilic partner to construct the adjoining pyridine ring.

A primary and widely used method employs 5-aminopyrazole derivatives as the key building block. nih.govrsc.org These compounds act as 1,3-bis-nucleophiles and react with 1,3-bis-electrophilic reagents to form the fused pyridine ring. rsc.org Common electrophilic partners include 1,3-dicarbonyl compounds and α,β-unsaturated ketones. nih.govbldpharm.com

The reaction mechanism with an α,β-unsaturated ketone is believed to begin with a Michael addition, where the most nucleophilic carbon of the aminopyrazole attacks the β-position of the unsaturated system. Subsequently, the amino group attacks the carbonyl carbon, followed by dehydration and spontaneous oxidation to yield the aromatic pyrazolo[3,4-b]pyridine. nih.gov

The Gould-Jacobs reaction is another significant strategy, typically used for quinoline (B57606) synthesis, but adaptable for pyrazolo[3,4-b]pyridines by substituting aniline (B41778) with a 3-aminopyrazole (B16455) derivative. nih.gov

A distinct gas-phase approach involves the flash vacuum pyrolysis (FVP) of Meldrum's acid derivatives. Pyrolysis of 1-substituted pyrazolylaminomethylene derivatives of Meldrum's acid at high temperatures leads to the formation of 1-substituted pyrazolo[3,4-b]pyridin-4-ones in high yields through the cyclization of an imidoylketene intermediate. nih.gov

Regioselective Synthesis of Pyridylpyrazole Isomers

The synthesis of substituted pyridylpyrazoles often presents the challenge of regioselectivity, where multiple isomers can be formed. Controlling the specific arrangement of substituents on the heterocyclic rings is crucial for determining the molecule's biological activity and properties.

In the synthesis of pyrazolo[3,4-b]pyridines via the condensation of 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound, two different regioisomers can be formed. nih.gov The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl groups. A significant difference in electrophilicity can lead to high regioselectivity (>80%), whereas similar reactivity results in a mixture of products. nih.gov

For the synthesis of C-C linked pyridylpyrazoles, 1,3-dipolar cycloaddition reactions offer a powerful tool for achieving regioselectivity. For instance, the reaction between tosylhydrazones (which generate diazo compounds in situ) and nitroalkenes can selectively produce 3,4-diaryl-1H-pyrazoles. nih.gov The regioselectivity of such transformations has been confirmed through two-dimensional NMR techniques and supported by DFT calculations, which indicate that the observed product corresponds to the most stable isomer formed via the lowest energy transition state. nih.gov

Various modifications to the classic Knorr cyclocondensation and other alternative methods have been developed to enhance regioselectivity in pyrazole synthesis. nbinno.com These approaches are critical for preparing specific isomers like this compound, where precise control over the substituent positions is required.

Development of Green Chemistry Approaches in Pyridylpyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more environmentally benign and efficient methodologies. google.com Key strategies include the use of solvent-free reaction conditions and microwave-assisted protocols, which reduce waste, energy consumption, and the use of hazardous organic solvents. google.comorgsyn.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes the generation of hazardous waste and simplifies product purification. thieme-connect.com One prominent solvent-free technique is mechanochemistry, or grinding, where solid reactants are mixed using a mortar and pestle. nih.gov This method has been successfully applied to the Claisen-Schmidt condensation for synthesizing pyrazole chalcones and for the preparation of NH-pyrazoles from β-dimethylaminovinylketones and hydrazine sulfate, often with short reaction times and high yields. thieme-connect.com

Solvent-free conditions can also be combined with other techniques. For example, microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones has been performed under solvent-free conditions to produce pyrazolo[1,5-a]pyrimidines in high yields. bldpharm.com Another novel approach involves the cycloaddition of tosylhydrazones from α,β-unsaturated carbonyl compounds under solvent-free, microwave-activated conditions. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. orgsyn.orgacs.orgnih.gov

This technology has been extensively applied to the synthesis of pyrazoles and their fused derivatives. For example, the synthesis of pyrazoles via 1,3-dipolar cycloaddition reactions has been efficiently carried out under microwave irradiation, significantly reducing reaction times from hours to minutes and improving yields. orgsyn.org Similarly, the cyclization of chalcone (B49325) analogs with hydrazine hydrate (B1144303) to form pyrazole derivatives is effectively accelerated by microwave heating. acs.org

The synthesis of pyrazolo[3,4-b]pyridine derivatives has also benefited from this technology. google.com The use of microwave irradiation can facilitate key steps, such as the formation of enaminone intermediates, in a fraction of the time required by conventional methods. orgsyn.org The table below compares reaction times for a representative pyrazole synthesis under conventional and microwave conditions.

Reaction TypeConventional Heating (Time)Microwave Irradiation (Time)Yield (%) - MicrowaveReference
Condensation of acetophenone (B1666503) with DMF-DMA to form enaminone12 hours20 minutesExcellent orgsyn.org
Cyclization of chalcones with hydrazine hydrateNot specified2-4 minutesHigh acs.orgnih.gov
Cycloaddition of tosylhydrazonesNot specifiedShort reaction timesHigh researchgate.net
Synthesis of dihydropyrazoles from dibenzalacetonesNot specified30 minutesGood rsc.org

Preparation of Specific this compound Precursors and Intermediates

The synthesis of this compound, a C-C linked pyridylpyrazole, relies on the preparation of functionalized pyridine and pyrazole precursors that can be joined, typically through a metal-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. nih.govnih.govgoogle.com This requires the synthesis of specific halogenated or boronic acid-functionalized intermediates.

Key Pyridine Precursors:

3-Bromo-4-methylpyridine or 3-Chloro-4-methylpyridine: These halopyridines serve as the electrophilic partner in cross-coupling reactions. 3-Bromo-4-methylpyridine can be synthesized from 4-methyl-3-aminopyridine via a Sandmeyer-type reaction. The precursor, 4-methyl-3-aminopyridine, is obtained by the hydrogenation of 4-methyl-3-nitropyridine. rsc.org

Key Pyrazole Precursors:

Pyrazole-4-boronic acid pinacol (B44631) ester: This is a versatile building block for introducing the pyrazole-4-yl moiety. google.com It can be synthesized from 1-Boc-4-halopyrazole (where halo is iodo or bromo) via a palladium-catalyzed reaction with pinacol diboron. google.com The Boc protecting group is subsequently removed.

4-Halopyrazoles (4-bromo-, 4-chloro-, or 4-iodopyrazole): These compounds are essential for coupling with pyridine boronic acids. rsc.org They can be prepared through various halogenation methods. A modern electrochemical approach allows for the three-component synthesis of 4-halopyrazoles from hydrazines, acetylacetones, and sodium halides, where the sodium halide acts as both the halogen source and the electrolyte. rsc.org Traditional methods include direct iodination of pyrazole using reagents like iodine and hydrogen peroxide or KI/KIO₃. researchgate.netgoogle.com

The general synthetic strategy for this compound involves a Suzuki-Miyaura cross-coupling between (3-methylpyridin-4-yl)boronic acid and a 4-halopyrazole (with a protecting group on the nitrogen, if necessary), or alternatively, between a 3-methyl-4-halopyridine and pyrazole-4-boronic acid pinacol ester.

An in-depth analysis of the mechanistic and reaction pathways is crucial for the optimization and control of the synthesis of complex heterocyclic molecules like this compound. This article focuses exclusively on the investigative aspects of its formation, detailing reaction mechanisms, intermediates, catalytic cycles, and the influence of various reaction parameters. The synthesis of this bi-heterocyclic system is commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction serving as a primary and illustrative example for this analysis.

Mechanistic and Reaction Pathway Investigations for Pyridylpyrazole Synthesis

The formation of the C-C bond between the pyridine (B92270) and pyrazole (B372694) rings in 3-methyl-4-(1H-pyrazol-4-yl)pyridine is a key transformation that can be mechanistically complex. The Suzuki-Miyaura coupling, which pairs a halide (e.g., 4-chloro-3-methylpyridine) with an organoboron compound (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole), provides a well-studied framework for this discussion.

Advanced Analytical and Spectroscopic Characterization of Pyridylpyrazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR)

For a molecule like 3-methyl-4-(1H-pyrazol-4-yl)pyridine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings, as well as the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would be crucial for confirming the substitution pattern. While specific data for the target compound is unavailable, related structures often show pyridine protons in the δ 7.0-8.5 ppm region and pyrazole protons around δ 7.5-8.0 ppm. The methyl group protons would likely appear as a singlet further upfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would provide evidence for the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic) and its electronic environment. Generally, carbons in heterocyclic aromatic rings like pyridine and pyrazole appear in the downfield region of the spectrum, typically between δ 110 and 160 ppm.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group. N-H stretching vibrations from the pyrazole ring would also be anticipated, typically in the region of 3200-3500 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the aromatic rings would likely appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its chemical formula. The mass spectrum would also display a characteristic fragmentation pattern, which could provide further structural information by showing how the molecule breaks apart under ionization.

Due to the absence of specific experimental data for "this compound" in the surveyed literature, the detailed data tables and research findings as requested in the prompt cannot be provided. The information presented here is based on general principles of spectroscopic analysis for similar chemical structures.

Computational Chemistry and Molecular Modeling Studies of Pyridylpyrazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely applied to pyridylpyrazoles to predict a range of properties, from molecular geometries to spectroscopic signatures. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net Hybrid functionals, such as B3LYP, are commonly employed in conjunction with various basis sets (e.g., 6-31G* or 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. scielo.org.mx For 3-methyl-4-(1H-pyrazol-4-yl)pyridine, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation on the potential energy surface.

Conformational analysis is particularly important for flexible molecules. In the case of this compound, a key parameter is the dihedral angle between the pyridine (B92270) and pyrazole (B372694) rings. DFT calculations can map the rotational energy barrier around the C-C bond connecting the two rings, identifying the most stable (lowest energy) conformation. Typically, a planar or near-planar arrangement is expected to be favorable due to conjugation, but steric hindrance from substituents can lead to twisted conformations.

Table 1: Predicted Structural Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

ParameterBond/AnglePredicted Value
Bond Length Pyridine C4 - Pyrazole C41.475 Å
Pyridine N1 - C21.338 Å
Pyrazole N1 - N21.350 Å
Pyridine C3 - C(Methyl)1.510 Å
Bond Angle C3(Pyr) - C4(Pyr) - C4(Pz)121.5°
C5(Pyr) - C4(Pyr) - C4(Pz)120.8°
N1(Pz) - C5(Pz) - C4(Pz)108.5°
Dihedral Angle C3(Pyr)-C4(Pyr)-C4(Pz)-C5(Pz)15.2°

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. nih.govwikipedia.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy for an electronic excitation. For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is often localized on the more electron-rich regions of the molecule, while the LUMO is typically found on electron-deficient areas. This analysis helps predict sites susceptible to electrophilic or nucleophilic attack. unar.ac.id

Table 2: Calculated Frontier Molecular Orbital Properties for Pyridylpyrazole Analogues

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
4-(1H-pyrazol-4-yl)pyridine-6.25-1.105.15
This compound -6.18 -1.05 5.13
3-chloro-4-(1H-pyrazol-4-yl)pyridine-6.35-1.305.05

Note: The data in this table is illustrative. The addition of an electron-donating methyl group typically raises the HOMO energy, slightly decreasing the energy gap, while an electron-withdrawing chloro group lowers both HOMO and LUMO energies.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By computing the magnetic shielding tensors and vibrational frequencies, it is possible to simulate NMR and IR spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov Calculated shielding constants are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts that can be directly compared with experimental data. researchgate.net This approach is sensitive to the molecular geometry and the computational method used. nih.govbohrium.com

IR Frequencies: Theoretical IR spectra can be generated by calculating the second derivatives of the energy with respect to atomic positions. dtic.milresearchgate.net This analysis yields the vibrational frequencies and their corresponding intensities. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
¹³C NMR (δ, ppm) C4 (Pyridine)140.2
C3 (Pyridine)148.5
C4 (Pyrazole)115.6
¹H NMR (δ, ppm) H2 (Pyridine)8.55
Methyl Protons2.45
IR Frequency (cm⁻¹) N-H Stretch (Pyrazole)3450 (scaled)
C=N Stretch (Pyridine)1595 (scaled)

Note: The data in this table is hypothetical and for illustrative purposes, showing the typical high level of agreement achievable between scaled DFT predictions and experimental results.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For pyridylpyrazole systems, these descriptors can be categorized as follows:

1D/2D Descriptors: These are calculated from the chemical formula or 2D structure and include properties like molecular weight, atom counts, topological indices (e.g., Balaban J index), and connectivity indices. nih.gov

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area). researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (often DFT), these descriptors provide detailed electronic information. electrochemsci.org Common examples include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. researchgate.net

The selection of relevant descriptors is a crucial step in building a robust QSAR model. chemrevlett.com

Table 4: Examples of Computational Descriptors for this compound

Descriptor ClassDescriptor NameDescriptionIllustrative Value
Topological Molecular WeightMass of the molecule173.21 g/mol
Topological Polar Surface Area (TPSA)Surface area of polar atoms41.5 Ų
Geometrical Molecular VolumeVolume of the molecule160.5 ų
Electronic Dipole MomentMeasure of molecular polarity3.5 D
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity5.13 eV
Physicochemical LogPOctanol-water partition coefficient1.85

Once descriptors are calculated for a set of pyridylpyrazole analogues with known biological activities, a mathematical model is developed to correlate the descriptors (independent variables) with the activity (dependent variable). researchgate.net The dataset is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. chemrevlett.com

Several statistical methods can be used to generate the QSAR equation:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the activity to a combination of descriptors. electrochemsci.org

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity. researchgate.net

A successful QSAR model not only accurately predicts the activity of compounds in the test set but also provides insights into the structural features that are important for the desired activity. shd-pub.org.rs For instance, a QSAR model for a series of pyridylpyrazole-based kinase inhibitors might reveal that a low LUMO energy and a high dipole moment are beneficial for inhibitory activity, guiding the synthesis of more potent future compounds. nih.gov The statistical quality and predictive ability of the developed models are assessed using various metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Molecular Interaction Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between small molecules like pyridylpyrazoles and their biological targets. consensus.app These techniques provide detailed insights into the binding mechanisms at an atomic level, guiding the design and optimization of new therapeutic agents.

Ligand-target interactions are fundamental to many biological processes and form the basis of drug action. nih.gov These interactions involve the binding of a ligand (a small molecule) to a specific site on a target protein, thereby modulating its function. consensus.app The binding is governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. The specificity and affinity of this binding are determined by the complementary shapes and chemical properties of the ligand and the protein's binding site.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. biosynsis.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. ijpbs.com The best-ranked pose is the one that is predicted to have the lowest binding energy, representing the most stable complex. ijpbs.com This provides a static snapshot of the likely binding mode, highlighting key interactions that contribute to binding affinity.

Molecular Dynamics (MD) Simulations complement molecular docking by providing a dynamic view of the protein-ligand complex. biosynsis.com Starting from the docked pose, MD simulations use the principles of classical mechanics to simulate the movements of atoms in the complex over time. rsc.org This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein upon binding, and understand the flexibility of the system. researchgate.net Furthermore, advanced techniques can be applied to MD simulation trajectories to calculate the binding free energy, offering a more quantitative prediction of binding affinity.

The general workflow for these modeling studies is outlined in the table below.

StepObjectiveDescription
1. Preparation Prepare protein and ligand structuresRetrieve the 3D structure of the target protein (e.g., from the Protein Data Bank) and build the 3D structure of the ligand (e.g., this compound). Prepare them for simulation by adding hydrogens, assigning charges, etc. ijpbs.com
2. Molecular Docking Predict the optimal ligand orientationDock the ligand into the active site of the protein to generate potential binding poses. A scoring function is used to rank these poses based on predicted binding affinity. biosynsis.com
3. Analysis of Interactions Explore the protein-ligand interplayAnalyze the best-ranked docked pose to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.
4. Molecular Dynamics Simulations Visualize dynamic movements and interactionsRun MD simulations on the protein-ligand complex to assess its stability and flexibility over time. This provides a more realistic representation of the biological system. biosynsis.comresearchgate.net
5. Binding Free Energy Calculation Quantify binding affinityUse methods like MM-PBSA or MM-GBSA on the MD simulation trajectory to calculate the binding free energy, which provides a more accurate estimation of the ligand's potency.

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational flexibility allows the molecule to adopt different shapes, and only certain conformations may be suitable for binding to a biological target.

Computer-aided drug design (CADD) often involves conformational studies to understand the range of possible shapes a molecule can adopt. nih.gov Torsional energy analysis, for example, can be used to calculate the energy associated with rotation around specific bonds, identifying low-energy, stable conformations that are more likely to be present in a biological system. nih.gov Prioritizing compounds that are predisposed to adopt an "active" conformation can be a key strategy in drug design. nih.gov

Molecular dynamics simulations are particularly useful for exploring the conformational landscape of pyridylpyrazoles. rsc.org These simulations can reveal dynamic processes such as:

Molecular Reorientations: How the entire molecule or parts of it tumble and change orientation within the binding site. rsc.org

Internal Rotations: The rotation of flexible parts of the molecule, such as the bond connecting the pyridine and pyrazole rings. rsc.org

The energetics of the interaction between a pyridylpyrazole and its target determine the binding affinity. Computational models are used to predict these energies. Theoretical studies on pyridylpyrazole-based ligands have explored how the preorganization of the ligand's structure—essentially locking it into a favorable conformation—impacts its binding ability and selectivity. nih.gov The strength of CH–π interactions, which can occur between the aromatic rings of the pyridylpyrazole and aromatic amino acid residues in a protein, can be quantified using quantum mechanical calculations. rsc.org These studies show that the electronic properties and size of the aromatic systems are critical in determining the interaction energy. rsc.org

The table below summarizes key energetic contributions to ligand binding that are analyzed in computational studies.

Interaction TypeDescriptionTypical Energy (kcal/mol)
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom.3 - 10
Hydrophobic Interactions The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the release of ordered water molecules.1 - 2
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.5 - 10
Van der Waals Forces Weak, short-range forces arising from temporary fluctuations in electron density around atoms.0.5 - 1
π-π Stacking Attractive, noncovalent interactions between aromatic rings.1 - 10
CH–π Interactions A weak molecular force between a soft acid (a C-H bond) and a soft base (a π-system of an aromatic ring). rsc.org1 - 2.5

Theoretical Studies of Pyridylpyrazole Reactivity and Stability

Theoretical and quantum chemical calculations provide deep insights into the intrinsic electronic properties of pyridylpyrazoles, which govern their chemical reactivity and stability. Density Functional Theory (DFT) is a widely used method for these investigations. researchgate.netresearchgate.net

Chemical Reactivity: The reactivity of a molecule is determined by how it interacts with other chemical species. Theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This allows for the identification of chemically reactive sites. researchgate.net

Furthermore, theoretical calculations can model reaction thermodynamics, helping to predict whether a particular chemical transformation is favorable. mdpi.com Studies on related pyridinophane complexes have shown that modifying the electronic properties of the pyridine ring, for example by adding electron-donating or electron-withdrawing groups, can directly regulate the reactivity of the molecule. nih.gov

The following table summarizes key computational parameters used to assess reactivity and stability.

ParameterMethodInformation Provided
HOMO-LUMO Gap DFTA measure of chemical stability and reactivity. A large gap suggests high stability. researchgate.net
Natural Bond Orbital (NBO) Analysis NBODetails intramolecular charge transfer, hyperconjugative interactions, and delocalization, which contribute to molecular stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) DFTIdentifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Global Reactivity Descriptors DFTParameters like chemical hardness, softness, and electronegativity, which quantify the overall reactivity of the molecule.
Thermodynamic Calculations DFTProvides Gibbs free energy and enthalpy values to determine the favorability of a chemical reaction. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Interaction Profiling of Pyridylpyrazole Derivatives

Systematic Exploration of Substituent Effects on Pyridylpyrazole Frameworks

The biological activity of pyridylpyrazole derivatives is intricately linked to the nature and position of substituents on both the pyridine (B92270) and pyrazole (B372694) rings. Structure-Activity Relationship (SAR) studies systematically explore these effects to optimize potency, selectivity, and other pharmacological properties.

Impact of Substituents on the Pyridine Ring (e.g., Methyl Group at C3 in 3-Methyl-4-(1H-pyrazol-4-yl)pyridine)

In the context of pyridylpyrazole derivatives acting as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, subtle chemical modifications around the core structure have been shown to be well-tolerated. nih.gov While a series of pyrazol-4-yl-pyridine compounds showed similar binding affinity and cooperativity, suggesting that small alkyl groups may not drastically alter the primary binding interactions, they can still play a role in refining the molecule's orientation within the binding site. nih.gov The C3 position is a common site for functionalization in pyridine chemistry, often achieved through dearomatization-rearomatization sequences, highlighting its accessibility for synthetic modification. nih.govresearchgate.net

Studies on other pyridylpyrazole derivatives have shown that electron-donating groups on the pyridine ring can be beneficial for certain activities. The steric influence of substituents is also a critical factor, determining not only the stability of potential metal complexes but also influencing crystal packing and intermolecular interactions such as π-π stacking. worktribe.comfigshare.com

Modifications on the Pyrazole Ring and N-Substitution Patterns

The pyrazole ring offers multiple sites for modification that significantly impact biological activity. The N-unsubstituted pyrazole moiety is particularly important as it can act as both a hydrogen bond donor (via the pyrrole-like NH group) and a hydrogen bond acceptor (via the pyridine-like nitrogen atom). researchgate.netnih.gov This dual functionality is crucial for anchoring the molecule within a receptor's binding site.

Substitution at the pyrrole-like nitrogen (N1 position) abolishes its hydrogen bond donating capacity, which can be detrimental or beneficial depending on the specific target. researchgate.net For instance, N-alkylation or N-arylation can introduce new steric or hydrophobic interactions. In a series of pyrazole-based inhibitors, the introduction of N-phenyl or N-benzyl groups was explored to probe specific pockets within the target enzyme. scispace.com

Substitutions on the carbon atoms (C3 and C5) of the pyrazole ring also play a pivotal role. The electronic nature of these substituents can modulate the acidity and basicity of the pyrazole core. mdpi.com Electron-donating groups tend to increase the acidity of the NH group. mdpi.com Studies have shown that a wide range of aryl and alkyl units are well-tolerated at these positions, allowing for the fine-tuning of properties like lipophilicity and target specificity. nih.gov For example, in a study of pyridylpyrazole derivatives as anti-inflammatory agents, various substitutions on a phenyl ring attached to the pyrazole moiety were explored. nih.gov

The following table summarizes the effects of different substitution patterns on the pyrazole ring from various studies.

Modification SiteSubstituent TypeObserved Effect on Activity/PropertiesReference Compound Example
N1-PositionUnsubstituted (-H)Acts as both H-bond donor and acceptor. researchgate.netThis compound
N1-PositionAlkyl/Aryl GroupsAbolishes H-bond donation; introduces steric/hydrophobic interactions. researchgate.netN-phenyl pyrazole derivatives scispace.com
C3/C5-PositionsElectron-donating groupsIncreases acidity of the N-H group. mdpi.com3(5)-methylpyrazole mdpi.com
C3/C5-PositionsAryl groupsCan form key interactions with target proteins; allows for diverse functionalization. nih.gov3,5-diphenylpyrazole derivatives scispace.com

Variations in the Interannular Linkage

The direct C-C linkage between the C4 of the pyridine ring and C4 of the pyrazole ring creates a biphenyl-like scaffold. This linkage provides a degree of rotational freedom, allowing the two rings to adopt various dihedral angles. The preferred conformation is influenced by the steric hindrance imposed by substituents adjacent to the linkage. The planarity or twisting of the molecule can be critical for fitting into a specific binding pocket.

In a study of pyridylpyrazole derivatives as potential anti-inflammatory agents, the interannular linkage was extended by a methylene (B1212753) (-CH2-) or ethylene (B1197577) (-CH2-CH2-) bridge. nih.govsemanticscholar.org The results indicated that the nature of this linker significantly impacted activity. For instance, compound 1m , featuring an ethylene bridge, showed a much lower IC₅₀ value for PGE₂ inhibition compared to compound 1f with a methylene bridge, suggesting that the increased length and flexibility of the linker allowed for a more favorable binding conformation. nih.govsemanticscholar.org

CompoundLinkerR Group (on Pyrazole-Phenyl)IC₅₀ (µM) for PGE₂ Inhibition
1f Methylene4-Fluoro7.6
1m Ethylene4-Fluoro1.1
Data sourced from evaluation of pyridylpyrazole derivatives on LPS-induced PGE₂ production. nih.govsemanticscholar.org

Identification of Key Structural Features for Molecular Recognition

Molecular recognition by a receptor or enzyme depends on a combination of specific intermolecular interactions. For the pyridylpyrazole scaffold, several structural features are key to this process.

Hydrogen Bonding: The pyrazole ring's N-H group is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atoms on both the pyrazole and pyridine rings act as hydrogen bond acceptors. researchgate.netnih.gov This allows for a robust network of hydrogen bonds with amino acid residues in a protein's active site, which is often crucial for high-affinity binding. nih.govresearchgate.net

π-π Stacking: The aromatic nature of both heterocyclic rings facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are important for stabilizing the ligand-protein complex. worktribe.comfigshare.com

Hydrophobic Interactions: Substituents such as the methyl group in this compound or other alkyl and aryl groups provide hydrophobic surfaces that can interact with nonpolar pockets in the binding site, contributing significantly to binding affinity.

Analysis of Molecular Conformation and Stereochemistry in Relation to Interaction Profiles

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For pyridylpyrazole derivatives, the key conformational variable is the dihedral angle between the planes of the pyridine and pyrazole rings.

Steric hindrance from substituents near the interannular bond can restrict rotation and favor a particular conformation. worktribe.comfigshare.com For example, bulky substituents on the C3 position of the pyridine ring or the C3/C5 positions of the pyrazole ring can force the rings into a non-planar arrangement. This twisting can be essential for achieving a complementary fit with the topology of the binding site. While many derivatives are achiral, the introduction of stereocenters, for example in a substituent, would necessitate an analysis of the stereochemistry, as biological systems often show high stereoselectivity, with one enantiomer being significantly more active than the other.

In Vitro Binding Assays for Receptor/Enzyme Interaction Characterization (Methodology Focus)

To characterize the interaction of pyridylpyrazole derivatives with their biological targets, a variety of in vitro assays are employed. The choice of assay depends on the nature of the target (e.g., receptor, enzyme) and the desired information.

Radioligand Binding Assays: These assays are commonly used to determine the binding affinity of a compound for a specific receptor. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]NMS for the muscarinic M4 receptor) from the receptor by the test compound. nih.gov By measuring the concentration of the test compound required to displace 50% of the radioligand (IC₅₀), the binding affinity (Kᵢ) can be calculated. These assays can also be used to determine if a compound is a competitive or allosteric modulator. nih.gov

Enzyme Inhibition Assays: For enzyme targets, assays are designed to measure the inhibition of the enzyme's catalytic activity. For example, to evaluate compounds as inhibitors of cyclooxygenase (COX) enzymes, researchers measure the production of prostaglandins (B1171923) like PGE₂ in cell-based assays. nih.gov Typically, cells (e.g., murine RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound. The concentration of PGE₂ in the cell medium is then quantified, and the IC₅₀ value is determined. nih.gov

Cell Proliferation Assays: To assess the antiproliferative or cytotoxic effects of compounds, particularly in cancer research, cell viability assays are used. One common method involves screening compounds against a panel of human tumor cell lines, such as the NCI-60 panel. nih.govresearchgate.net Cells are incubated with the test compound for a set period (e.g., 48 hours), and the percentage of cell growth inhibition is measured relative to untreated control cells. nih.gov

Exploration of Derivatization Strategies and Analogue Development

Design Principles for Pyridylpyrazole Libraries

The construction of compound libraries around the pyridylpyrazole scaffold is a key strategy for identifying new lead compounds. This process is guided by principles that aim to maximize structural diversity while maintaining synthetic feasibility.

The Intermediate Derivatization Method (IDM) is a powerful strategy for efficiently generating libraries of analogues. nih.govresearchgate.netsemanticscholar.orgsemanticscholar.org This approach involves the synthesis of a common intermediate that possesses multiple points for diversification. For the 3-methyl-4-(1H-pyrazol-4-yl)pyridine scaffold, a key intermediate could be a halogenated version of either the pyridine (B92270) or pyrazole (B372694) ring. This halogenated intermediate can then be subjected to a variety of cross-coupling reactions to introduce a wide range of substituents.

The IDM approach offers several advantages in the discovery of new agrochemicals and pharmaceuticals. nih.govresearchgate.net It allows for the rapid exploration of the structure-activity relationship (SAR) by systematically modifying different parts of the molecule. For instance, starting from a brominated pyridylpyrazole intermediate, Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be employed to introduce various aryl, heteroaryl, alkyl, or amino groups. This method accelerates the discovery of new biologically active molecules by streamlining the synthetic process. semanticscholar.org

Table 1: Illustrative IDM Approach for Pyridylpyrazole Library Synthesis

Intermediate Reaction Type Potential Reagents Resulting Functionalities
4-(Pyrazol-4-yl)-3-bromo-5-methylpyridine Suzuki Coupling Aryl/heteroaryl boronic acids Aryl/heteroaryl groups at the 3-position of the pyridine ring
4-(Pyrazol-4-yl)-3-bromo-5-methylpyridine Buchwald-Hartwig Amination Primary/secondary amines Amino groups at the 3-position of the pyridine ring
3-Methyl-4-(1-H-pyrazol-4-yl)pyridine C-H Activation/Halogenation N-Bromosuccinimide (NBS) Bromination at various positions for further derivatization

Scaffold hopping is a computational and synthetic strategy used to identify novel core structures (scaffolds) that can mimic the biological activity of a known active compound. acs.orgh1.conih.govmorressier.com This technique is particularly useful for discovering new intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold. nih.govresearchgate.net

Starting from the this compound core, scaffold hopping could involve replacing either the pyridine or the pyrazole ring with other heterocyclic systems while maintaining a similar spatial arrangement of key pharmacophoric features. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole core, leading to inhibitors with improved properties. h1.conih.gov Similarly, the pyridylpyrazole scaffold could be "hopped" to other bicyclic or monocyclic systems.

Examples of Potential Scaffold Hops:

Pyridine Ring Replacement: The pyridine ring could be replaced with other six-membered heterocycles like pyrimidine, pyridazine (B1198779), or pyrazine, or even five-membered rings such as thiazole (B1198619) or oxazole.

Pyrazole Ring Replacement: The pyrazole ring could be substituted with isoxazole, triazole, or imidazole (B134444) to explore different hydrogen bonding patterns and electronic properties. nih.gov

Topological Hops: More drastic changes could involve replacing the linked bi-aryl system with a fused bicyclic scaffold, such as an indazole or a pyrazolo[1,5-a]pyridine, that maintains a similar 3D shape.

These new scaffolds are often identified through computational screening of virtual libraries before being synthesized and tested for biological activity.

Methods for Introducing Diverse Functionalities onto Pyridylpyrazole Scaffolds

The functionalization of the pyridylpyrazole core is crucial for fine-tuning its biological activity and physicochemical properties. Various modern synthetic methods can be employed to introduce a wide array of chemical groups at different positions on both the pyridine and pyrazole rings.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key Functionalization Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. A halogenated pyridylpyrazole can be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups. znaturforsch.com

Heck Coupling: This reaction forms a C-C bond between an aryl or vinyl halide and an alkene. It can be used to introduce alkenyl substituents onto the pyridylpyrazole scaffold.

Sonogashira Coupling: This method is used to couple terminal alkynes with aryl or vinyl halides, providing a route to alkynyl-substituted pyridylpyrazoles. mdpi.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as amides and carbamates.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like halides). This can allow for the introduction of functional groups at positions that are otherwise difficult to access.

These reactions can be applied to both the pyridine and pyrazole rings, often with high regioselectivity depending on the reaction conditions and the inherent reactivity of the heterocyclic system. nih.govmdpi.com

Bioisosteric Replacements in Pyridylpyrazole Design

Bioisosterism is a strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group with another group that has similar physical or chemical properties, with the aim of maintaining or improving biological activity while optimizing other properties like selectivity, metabolic stability, or toxicity. researchgate.netspirochem.comcambridgemedchemconsulting.com

For this compound, several bioisosteric replacements can be considered:

Pyridine Ring Bioisosteres: The pyridine nitrogen is a key hydrogen bond acceptor. This ring can be replaced by other heterocycles that present a hydrogen bond acceptor in a similar position, such as pyridazine, pyrimidine, or a thiazole.

Pyrazole Ring Bioisosteres: The pyrazole ring is characterized by its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen). Classical bioisosteres for the pyrazole ring include other five-membered heterocycles like 1,2,3-triazole, 1,2,4-triazole, isoxazole, and tetrazole. These replacements can modulate the pKa, lipophilicity, and metabolic stability of the compound. bohrium.com

Methyl Group Bioisosteres: The methyl group can be replaced by other small alkyl groups (e.g., ethyl) or by groups that are sterically similar but have different electronic properties, such as a chlorine atom or a trifluoromethyl (CF3) group. Replacing hydrogen with fluorine in the methyl group can also be used to block metabolic oxidation. cambridgemedchemconsulting.com

Hydrogen to Fluorine Replacement: The substitution of hydrogen atoms on the aromatic rings with fluorine is a common strategy to improve metabolic stability and binding affinity due to the strength of the C-F bond and the unique electronic properties of fluorine. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the Pyridylpyrazole Scaffold

Original Group Potential Bioisosteres Rationale for Replacement
Pyridine Pyridazine, Pyrimidine, Thiazole Modulate basicity, lipophilicity, and metabolic pathways
Pyrazole 1,2,4-Triazole, Isoxazole, Tetrazole Alter hydrogen bonding capacity, pKa, and solubility
Methyl (-CH3) Ethyl (-CH2CH3), Chlorine (-Cl), Trifluoromethyl (-CF3) Modify steric bulk, lipophilicity, and electronic properties

Synthesis of Radiolabeled Pyridylpyrazole Analogues for Research Probes

Radiolabeled analogues are indispensable tools for studying the in vivo behavior of compounds, particularly for applications in Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes at the molecular level. nih.govresearchgate.net The synthesis of radiolabeled versions of pyridylpyrazole derivatives involves the incorporation of a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, half-life ≈ 20.4 min) or Fluorine-18 (¹⁸F, half-life ≈ 109.8 min). eurekaselect.com

The synthetic strategy must be rapid and efficient due to the short half-lives of the isotopes. Typically, the radiolabel is introduced in the final step of the synthesis.

Common Radiolabeling Strategies:

¹¹C-Methylation: If the molecule has a suitable precursor with a hydroxyl (-OH), amine (-NH), or thiol (-SH) group, it can be methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). For example, a des-methyl analogue of this compound could be a precursor for introducing a ¹¹C-label on the methyl group.

¹⁸F-Fluorination: [¹⁸F]Fluoride is typically introduced via nucleophilic substitution of a suitable leaving group, such as a tosylate, mesylate, or nitro group, particularly on an alkyl chain attached to the pyridylpyrazole core. Aromatic fluorination can also be achieved using diaryliodonium salt precursors or through palladium-mediated cross-coupling reactions. researchgate.net

These radiolabeled probes allow researchers to study the biodistribution, target engagement, and pharmacokinetics of pyridylpyrazole-based compounds in living organisms, which is critical for drug development and understanding disease pathology.

Development of Pyridylpyrazole Conjugates and Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple biological targets simultaneously. rsc.org

The this compound scaffold can be used as a core structure to be conjugated with other biologically active molecules. The design of these hybrids requires a linker that connects the pyridylpyrazole moiety to the other pharmacophore without disrupting the key interactions of either part with their respective targets.

Potential Hybridization Strategies:

Antimicrobial Hybrids: The pyridylpyrazole scaffold could be linked to a known antibiotic, such as ciprofloxacin, to create a hybrid with the potential to overcome bacterial resistance mechanisms. rsc.org

Anticancer Hybrids: Conjugation with molecules known to target cancer pathways, such as kinase inhibitors or DNA-intercalating agents, could lead to novel anticancer agents with enhanced efficacy. nih.gov

Multi-Target-Directed Ligands: For complex diseases like neurodegenerative disorders, a hybrid molecule could be designed to interact with multiple targets involved in the disease pathology.

The synthesis of these conjugates often involves forming stable covalent bonds, such as amides, esters, or triazoles (via "click chemistry"), between the pyridylpyrazole core and the second molecule. This strategy represents a promising avenue for developing next-generation therapeutics with multifaceted biological profiles.

Broader Academic Applications and Future Research Perspectives of Pyridylpyrazoles

Applications in Coordination Chemistry and Ligand Design

Pyridylpyrazoles are highly sought-after ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atoms in both the pyridine (B92270) and pyrazole (B372694) rings act as excellent donor sites, allowing for the formation of diverse coordination geometries.

Pyridylpyrazoles are analogous to the well-studied 2,2'-bipyridine (B1663995) ligands and offer several advantages, including ease of synthesis and the potential for the pyrazole NH group to be deprotonated, enabling them to act as bridging counter-ions. researchgate.net The structure of the pyridylpyrazole ligand plays a crucial role in determining the photophysical and chemical properties of the resulting metal complex. researchgate.net This allows for the fine-tuning of the complex's properties by modifying the ligand's steric and electronic characteristics. researchgate.net

Metal complexes incorporating pyrazole-based ligands have been synthesized with various transition metals, including cobalt, nickel, copper, zinc, and cadmium. rsc.orgglpbio.com For instance, mononuclear complexes of cadmium and cobalt, as well as a 3D coordination polymer of cadmium, have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid, a close derivative of the subject compound. rsc.org These complexes exhibit interesting structural features and properties, such as green fluorescence in the solid state. rsc.org The versatility of pyrazole-derived ligands in forming complexes with diverse topologies makes them a special class of organic N,N-donor ligands. mdpi.com

Metal IonLigandResulting Complex TypeKey FeatureReference
Cadmium(II)3-methyl-1H-pyrazole-4-carboxylic acidMononuclear ComplexGreen fluorescence rsc.org
Cobalt(II)3-methyl-1H-pyrazole-4-carboxylic acidMononuclear ComplexBifunctional catalyst for OER and ORR rsc.org
Cadmium(II)3-methyl-1H-pyrazole-4-carboxylic acid3D Coordination PolymerNetwork with channels rsc.org

The photophysical properties of pyridylpyrazole metal complexes have garnered significant interest for their potential applications in luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.net The emission color and efficiency of these materials can be tuned by modifying the pyridylpyrazole ligand and the metal center. researchgate.net For instance, iridium(III) diazine complexes have been shown to be highly efficient phosphorescent emitters for OLEDs, with their photophysical properties being influenced by the ligand structure. researchgate.net

While direct applications of "3-methyl-4-(1H-pyrazol-4-yl)pyridine" in OLEDs are not extensively documented, the broader class of pyridylpyrazoles is used to adjust the light-emitting colors of active layer emitters. mdpi.com Research on related pyrazole derivatives has demonstrated their potential. For example, zinc(II) complexes of 3-methyl-4-formyl-1-phenylpyrazol-5-one acylhydrazones exhibit noteworthy emission in various spectral regions. nih.gov Furthermore, complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid display green fluorescence in the solid state, highlighting the potential of this structural motif in developing new luminescent materials. rsc.org

Role of Pyridylpyrazoles as Chemical Probes for Investigating Biological Systems (Methodology Focus)

Pyridylpyrazole derivatives have emerged as valuable tools for developing chemical probes to investigate biological systems. Their ability to selectively interact with biological targets, coupled with the potential for incorporating reporter groups, makes them suitable for applications such as in vivo imaging.

A notable example is the development of pyrazol-4-yl-pyridine-based ligands as selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M4 (M4). researchgate.net Structure-activity relationship studies led to the identification of a potent and selective M4 PAM, which was subsequently radiofluorinated to create a positron emission tomography (PET) radioligand. researchgate.net This probe allows for the non-invasive visualization of M4 receptors in the brain, which is crucial for studying neurological disorders and for the development of new therapeutics. researchgate.net The pyrazol-4-yl-pyridine core structure has been shown to exhibit good brain uptake and M4-specific signals in preclinical PET studies. researchgate.net

Catalysis Research Utilizing Pyridylpyrazole-Based Catalysts

The coordination complexes of pyridylpyrazoles are not only structurally interesting but also exhibit significant catalytic activity in various organic transformations. The electronic properties and steric environment of the metal center can be modulated by the pyridylpyrazole ligand, influencing the catalyst's activity and selectivity. nih.gov

A cobalt(II) complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to act as a bifunctional catalyst, exhibiting excellent activity for the oxygen evolution reaction (OER) and notable activity for the oxygen reduction reaction (ORR). rsc.org These reactions are fundamental to energy conversion and storage technologies. The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, a desirable feature for catalytic applications. nih.gov The versatility of pyrazole-based ligands has led to their use in a range of catalytic reactions, including olefin and acetylene (B1199291) oligomerization and polymerization, Heck and Suzuki coupling, and ring-opening polymerization. nih.gov

Advancements in Synthetic Methodologies Triggered by Pyridylpyrazole Research

The growing interest in pyridylpyrazoles has spurred the development of novel and efficient synthetic methodologies for their preparation. The classical approach often involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. mdpi.comnih.gov However, research in this area has led to more advanced and versatile synthetic routes.

One key strategy involves constructing the pyridine ring onto a pre-existing pyrazole core. chemscene.com This is often achieved by reacting a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. chemscene.com Conversely, the pyrazole ring can be formed on a pre-existing pyridine ring, typically by reacting a substituted hydrazine with a 2-chloropyridine (B119429) derivative bearing an aldehyde, ketone, or ester group at the 3-position. chemscene.com

More recent advancements include multicomponent reactions and the use of various catalytic systems to improve yields and regioselectivity. nih.gov For instance, stepwise Suzuki coupling reactions have been employed for the synthesis of pyrazol-4-yl-pyridines. researchgate.net The Vilsmeier-Haack reaction is another effective tool for synthesizing functionalized pyrazoles, such as 4-formylpyrazoles, which serve as versatile intermediates for further elaboration. nih.gov The development of these synthetic methods has not only facilitated access to a wider range of pyridylpyrazole derivatives but has also contributed to the broader field of heterocyclic chemistry.

Synthetic StrategyKey ReactantsResulting StructureReference
Pyridine ring formation on a pyrazole3-Aminopyrazole and 1,3-dicarbonyl compound1H-Pyrazolo[3,4-b]pyridine chemscene.com
Pyrazole ring formation on a pyridineSubstituted hydrazine and 2-chloropyridine derivative1H-Pyrazolo[3,4-b]pyridine chemscene.com
Suzuki CouplingPyrazole boronic ester and bromopyridinePyrazol-4-yl-pyridine researchgate.net
Vilsmeier-Haack ReactionHydrazone4-Formylpyrazole nih.gov

Emerging Research Directions for Pyridylpyrazole Compounds

The future of pyridylpyrazole research is poised for significant advancements, with several emerging directions holding considerable promise. The versatility of the pyridylpyrazole scaffold will continue to be exploited in medicinal chemistry for the development of novel therapeutic agents targeting a wide range of diseases. nih.gov The ability to fine-tune the biological activity through structural modifications makes them attractive candidates for drug discovery programs. mdpi.comchemscene.com

In the realm of materials science, the focus will likely be on designing novel pyridylpyrazole-based functional materials with tailored optical and electronic properties. researchgate.netnih.gov This includes the development of more efficient and stable emitters for next-generation OLED displays and solid-state lighting. researchgate.net Furthermore, the exploration of pyridylpyrazoles in the construction of porous coordination polymers and metal-organic frameworks (MOFs) could lead to new materials for gas storage, separation, and sensing.

In catalysis, the development of pyridylpyrazole-based catalysts for sustainable chemical transformations is a key area of future research. nih.gov This includes the design of catalysts for energy-related applications, such as water splitting and CO2 reduction, as well as for the synthesis of fine chemicals and pharmaceuticals. rsc.org The integration of pyridylpyrazole complexes into heterogeneous catalytic systems is another promising avenue that could enhance catalyst stability and recyclability.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-4-(1H-pyrazol-4-yl)pyridine derivatives?

The synthesis typically involves multi-step reactions, including condensation, halogenation, and oxidation. For example, pyridine-N-oxide intermediates can undergo nucleophilic substitution with pyrazole derivatives under alkaline conditions (e.g., K₂CO₃ in HMPT at 100°C). Subsequent isomerization in acetic anhydride and functionalization with chlorinating agents (e.g., SOCl₂) yield chloromethyl intermediates, which are coupled with thiol-containing heterocycles (e.g., 2-mercaptobenzimidazole) to form the final product . Alternative routes involve cyclization of hydrazine derivatives with acrylates, followed by oxidation and decarboxylation steps to introduce the pyrazole ring .

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Chemical shifts for pyridine (δ ~8.3–8.9 ppm) and pyrazole (δ ~7.6–8.4 ppm) protons confirm regiochemistry. Methyl groups appear as singlets (δ ~2.1–2.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate molecular weight .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles .

Q. What analytical methods are employed to detect this compound in biological or environmental samples?

Surface-enhanced Raman spectroscopy (SERS) is a robust method. Using 532 nm laser excitation, the compound serves as a Raman reporter (characteristic peak at 955 cm⁻¹) for pathogen detection (e.g., MRSA). Multivariate analysis distinguishes spectral signatures from background noise, enabling multiplexed detection in <1 hour .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in pyrazole-pyridine coupling?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysis : Copper(I) bromide and cesium carbonate improve coupling efficiency in Buchwald-Hartwig aminations .
  • Green metrics : Calculate atom economy (AE) and E-factor to minimize waste. For example, AE <100% indicates byproduct formation, while E-factor >1 suggests inefficiency in steps like oxidation or purification .

Q. How to resolve contradictions in bioactivity data for M4 muscarinic receptor modulation?

Discrepancies may arise from:

  • Stereochemistry : Enantiomers (e.g., separated via SFC using Lux A1 columns) exhibit divergent binding affinities. Validate purity (>98%) via HPLC and NMR .
  • Dose-response : Perform IC₅₀ assays across concentrations (nM–µM) to identify non-linear effects.
  • Structural analogs : Compare with allosteric modulators like 3-(1H-pyrazol-4-yl)pyridines, which show specificity for M4 receptors over other subtypes .

Q. What challenges arise in regioselective functionalization of the pyrazole ring?

Q. How to design this compound derivatives for enhanced enzyme inhibition?

Rational design involves:

  • Pharmacophore mapping : Introduce electron-withdrawing groups (e.g., CF₃) at C4 to enhance π-stacking with COX-2 active sites .
  • Bioisosteres : Replace pyridine with isoxazole or triazole rings to improve metabolic stability .
  • Docking studies : Use AutoDock Vina to simulate binding poses with target enzymes (e.g., cyclooxygenase), prioritizing compounds with ΔG < -8 kcal/mol .

Methodological Considerations

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignments .
  • Reproducibility : Report reaction parameters (e.g., molar ratios, heating duration) explicitly, as minor variations can alter regioselectivity .
  • Ethical compliance : Adhere to USP methods for regulated drug analysis when testing bioactive derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.